![molecular formula C13H15N3 B180588 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 165894-09-7](/img/structure/B180588.png)

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

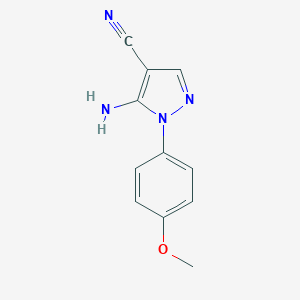

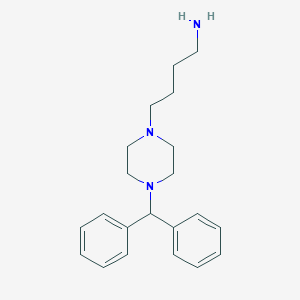

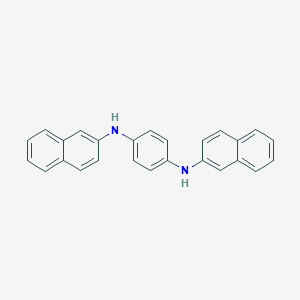

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C13H15N3 It is characterized by a fused ring system consisting of an imidazo and pyrazine ring, with a benzyl group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

- 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Uniqueness

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to the presence of the benzyl group at the 7th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

IUPAC Name |

7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-4-12(5-3-1)9-15-6-7-16-11-14-8-13(16)10-15/h1-5,8,11H,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAGGGGZFFUSJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=NC=C2CN1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624907 |

Source

|

| Record name | 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165894-09-7 |

Source

|

| Record name | 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What were the key findings of the research on 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine?

A1: The research successfully demonstrated a synthetic route for this compound. The synthesis involved a three-step process starting with 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol. The researchers achieved an overall yield of 53% []. They also investigated the impact of different solvents and bases on the cyclization step, identifying the optimal conditions for this reaction [].

Q2: Could you elaborate on the impact of solvents and bases on the cyclization reaction during the synthesis?

A2: While the abstract doesn't provide specifics about which solvents and bases were tested or which proved optimal, it highlights the importance of these factors in the cyclization step. Solvent choice can influence reaction rates and product selectivity. Similarly, the type and strength of the base used can significantly impact the outcome of a cyclization reaction. Further details on the specific effects observed would be found within the full text of the research article [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)